Cas no 1333832-03-3 (2,3-dimethyl-1λ?-thiomorpholine-1,1-dione)
2,3-dimethyl-1λ?-thiomorpholine-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione, Mixture of diastereomers
- Thiomorpholine, 2,3-dimethyl-, 1,1-dioxide
- 2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione
- 2,3-dimethyl-1λ?-thiomorpholine-1,1-dione
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- MDL: MFCD19686269
- Inchi: 1S/C6H13NO2S/c1-5-6(2)10(8,9)4-3-7-5/h5-7H,3-4H2,1-2H3
- InChI Key: BDADQSVSMQYUDO-UHFFFAOYSA-N
- SMILES: N1CCS(=O)(=O)C(C)C1C
2,3-dimethyl-1λ?-thiomorpholine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D478313-10mg |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478313-50mg |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D478313-100mg |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-80940-0.05g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 0.05g |
$97.0 | 2025-02-21 | |
| Enamine | EN300-80940-0.1g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 0.1g |
$144.0 | 2025-02-21 | |
| Enamine | EN300-80940-0.25g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 0.25g |
$206.0 | 2025-02-21 | |
| Enamine | EN300-80940-0.5g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 0.5g |
$391.0 | 2025-02-21 | |
| Enamine | EN300-80940-1.0g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 1.0g |
$513.0 | 2025-02-21 | |
| Enamine | EN300-80940-2.5g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 2.5g |
$1008.0 | 2025-02-21 | |
| Enamine | EN300-80940-5.0g |
2,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |
1333832-03-3 | 95.0% | 5.0g |
$1488.0 | 2025-02-21 |
2,3-dimethyl-1λ?-thiomorpholine-1,1-dione Suppliers
2,3-dimethyl-1λ?-thiomorpholine-1,1-dione Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2,3-dimethyl-1λ?-thiomorpholine-1,1-dione
Comprehensive Overview of 2,3-dimethyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1333832-03-3): Properties, Applications, and Industry Insights
2,3-dimethyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1333832-03-3) is a specialized heterocyclic compound garnering significant attention in pharmaceutical and agrochemical research due to its unique structural features. The thiomorpholine core, combined with the 1,1-dione functional group, imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
The growing interest in sulfur-containing heterocycles like 2,3-dimethyl-1λ?-thiomorpholine-1,1-dione aligns with industry trends toward sustainable drug design. Researchers are actively exploring its reactivity in cross-coupling reactions and catalyzed transformations, addressing common search queries such as "efficient synthesis of thiomorpholine derivatives" or "applications of sulfone compounds in medicinal chemistry." Its lipophilicity and hydrogen-bond acceptor capacity further enhance its utility in optimizing drug-like properties, a topic frequently discussed in ADMET prediction forums.
From an industrial perspective, CAS 1333832-03-3 exemplifies the shift toward high-value fine chemicals. Manufacturers emphasize scalable production methods, with patent literature revealing innovative approaches to minimize byproducts—a response to the trending search term "green synthesis of sulfone heterocycles." Analytical data (e.g., NMR and HPLC purity profiles) confirm its stability under standard storage conditions, a critical factor for laboratories prioritizing compound shelf-life.
Emerging applications of 2,3-dimethyl-1λ?-thiomorpholine-1,1-dione extend to material science, where its electron-withdrawing characteristics contribute to advanced polymer formulations. This intersects with popular queries like "sulfone-based monomers for high-performance materials." Regulatory databases classify it as non-hazardous under normal handling conditions, though standard laboratory precautions apply—ensuring compliance with EHS guidelines, another frequently searched topic among professionals.
Ongoing research explores structure-activity relationships (SAR) of derivatives derived from this scaffold, particularly in kinase inhibition studies. The compound's chiral centers also make it relevant to asymmetric synthesis discussions, addressing niche searches such as "enantioselective transformations of thiomorpholine diones." Collaborative studies between academia and industry continue to expand its potential, positioning CAS 1333832-03-3 as a compound of enduring scientific interest.
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